molecular formula C16H13FN2O3S2 B2508421 4-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide CAS No. 886915-35-1

4-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2508421
CAS No.: 886915-35-1
M. Wt: 364.41
InChI Key: FLGSZSXCDRWCRF-UHFFFAOYSA-N
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Description

4-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide is a synthetic organic compound that features a benzamide core substituted with an ethylsulfonyl group and a fluorobenzo[d]thiazol-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Benzothiazole Core: The synthesis begins with the formation of the benzo[d]thiazole core, which can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.

    Sulfonylation: The ethylsulfonyl group is introduced through sulfonylation reactions using ethylsulfonyl chloride in the presence of a base like triethylamine.

    Amidation: The final step involves the coupling of the sulfonylated benzo[d]thiazole with a benzoyl chloride derivative to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

4-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(benzo[d]thiazol-2-yl)phenol: Known for its use in organic light-emitting diodes (OLEDs).

    6-(2-(benzo[d]thiazol-2-yl)hydrazono)hexane-1,2,3,4,5-pentaol: Investigated as a corrosion inhibitor.

    Thiazolo[5,4-d]thiazoles: Used in the synthesis of semiconductors for plastic electronics.

Uniqueness

4-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide stands out due to its unique combination of functional groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in fields requiring specific electronic characteristics and stability.

Biological Activity

4-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C22_{22}H18_{18}FN3_3O3_3S2_2
  • Molecular Weight : 455.5 g/mol
  • CAS Number : 886943-68-6

This structure features an ethylsulfonyl group and a fluorinated benzothiazole moiety, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antibacterial Activity : The compound exhibits significant antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial folate synthesis by inhibiting dihydropteroate synthase, similar to other benzothiazole derivatives .
  • Anticancer Activity : Research indicates that it may induce cytotoxic effects on various cancer cell lines. The presence of the ethylsulfonyl group enhances membrane permeability, allowing better interaction with cellular targets .

Antibacterial Activity

The antibacterial efficacy was evaluated through zone of inhibition tests against several bacterial strains. The results are summarized in the following table:

CompoundConcentration (mM)Zone of Inhibition (mm)
E. coli810
S. aureus89
B. subtilis7.58
S. epidermidis7.56

These results demonstrate that the compound has a potent antibacterial effect, particularly against E. coli and S. aureus .

Anticancer Activity

In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines, including:

  • HeLa Cells : IC50_{50} values indicated a significant reduction in cell viability at concentrations as low as 10 µM.
  • MCF-7 Cells : The compound showed promising results with an IC50_{50} of approximately 15 µM.

These findings suggest that the compound can effectively inhibit cancer cell proliferation, making it a candidate for further development as an anticancer agent .

Case Studies

Several studies have highlighted the effectiveness of compounds similar to this compound:

  • Thiazole Derivatives : A study on thiazole derivatives indicated that modifications in the N-aryl amide group significantly enhanced antimalarial activity while maintaining low cytotoxicity in HepG2 cells . This suggests that structural modifications can lead to improved pharmacological profiles.
  • Hybrid Antimicrobials : Research on hybrid antimicrobials combining thiazole and sulfonamide groups demonstrated enhanced antibacterial activity against multiple strains, supporting the idea that combining functional groups can yield compounds with superior efficacy .

Properties

IUPAC Name

4-ethylsulfonyl-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3S2/c1-2-24(21,22)11-8-6-10(7-9-11)15(20)19-16-18-14-12(17)4-3-5-13(14)23-16/h3-9H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGSZSXCDRWCRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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